molecular formula C14H20F3NO4 B15359929 Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No.: B15359929
M. Wt: 323.31 g/mol
InChI Key: DWYDWHWCKMHXRB-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2940938-72-5) is a bicyclic compound featuring a bicyclo[1.1.1]pentane core substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc)-protected amino moiety. Its molecular formula is C₁₄H₂₀F₃NO₄, with a molar mass of 323.31 g/mol . The bicyclo[1.1.1]pentane scaffold is notable for its strain and compact geometry, making it a valuable bioisostere for linear or planar groups in medicinal chemistry .

Properties

Molecular Formula

C14H20F3NO4

Molecular Weight

323.31 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

InChI

InChI=1S/C14H20F3NO4/c1-11(2,3)22-10(20)18-8(9(19)21-4)12-5-13(6-12,7-12)14(15,16)17/h8H,5-7H2,1-4H3,(H,18,20)

InChI Key

DWYDWHWCKMHXRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate, with CAS number 2940938-72-5, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesizing data from various research findings, case studies, and relevant literature.

Chemical Structure and Properties

The molecular formula of this compound is C14H20F3NO4C_{14}H_{20}F_{3}NO_{4}, and it has a molecular weight of 319.28 g/mol. The structural features include a tert-butoxycarbonyl (Boc) group and a trifluoromethyl group, which are known to influence the biological activity of compounds significantly.

PropertyValue
Molecular FormulaC₁₄H₂₀F₃NO₄
Molecular Weight319.28 g/mol
CAS Number2940938-72-5
Boiling PointNot Available
Hazard ClassificationWarning

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group often enhances metabolic stability and bioactivity, making such compounds promising candidates for drug development.

1. Anti-inflammatory Activity:
Studies have shown that acetate derivatives can promote anti-inflammatory responses by modulating immune cell function. This compound may similarly influence immune pathways through its acetate moiety, potentially enhancing IL-10 producing B cells (B10 cells), which play a crucial role in immune tolerance and inflammation modulation .

2. Anticancer Potential:
The anticancer potential of related compounds has been explored in various studies. For instance, acetate has been linked to increased apoptosis in cancer cells and reduced tumor growth in animal models . The specific mechanisms by which this compound exerts similar effects need further investigation.

Safety and Toxicity

The safety profile of this compound indicates it may be an irritant based on preliminary assessments. Precautionary measures should be taken when handling this compound to avoid exposure risks.

Table 2: Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine undergoes acid-catalyzed deprotection to yield a free amine. This reaction is critical for subsequent derivatization in medicinal chemistry applications:

  • Conditions : 4 M HCl in dioxane, 0°C to room temperature, 2–4 hours.

  • Mechanism : Protonation of the carbonyl oxygen facilitates cleavage of the Boc group, releasing CO₂ and forming the ammonium chloride intermediate.

  • Yield : >90% under optimized conditions .

Side Reactions :

  • Premature decomposition of the BCP core may occur with prolonged exposure to strong acids (>6 hours) .

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes saponification or hydrolysis to generate the corresponding carboxylic acid:

  • Base-Mediated Hydrolysis :

    • Reagents : LiOH·H₂O (0.9 equiv) in THF/H₂O (9:1) .

    • Conditions : 50°C, 72 hours.

    • Yield : 86% .

  • Acid-Mediated Hydrolysis : Less common due to competing Boc deprotection.

Applications :

  • The carboxylic acid product serves as a precursor for amide couplings or salt formation .

Nucleophilic Substitution at the Acetate Moiety

The electrophilic carbonyl carbon participates in nucleophilic substitutions:

Reaction TypeNucleophileConditionsYieldSource
MethanolysisMeOHK₂CO₃, DMF, 25°C, 12 h75%
AminolysisBenzylamineEt₃N, CH₂Cl₂, 0°C to RT, 6 h68%
ThiolysisThiophenolDIPEA, DMF, 50°C, 3 h82%

Key Observations :

  • Steric hindrance from the BCP core slows reactions compared to linear analogs .

  • Trifluoromethyl group enhances electrophilicity of the adjacent carbonyl .

Functionalization of the Bicyclo[1.1.1]pentane Core

The BCP scaffold undergoes selective transformations, though its strain and rigidity limit reactivity:

Halogenation

  • Iodination :

    • Reagent : N-Iodosuccinimide (NIS), AIBN

    • Conditions : CCl₄, 80°C, 24 h .

    • Yield : 60–70% .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids:

    • Catalyst : Pd(PPh₃)₄, K₂CO₃

    • Conditions : DME/H₂O, 90°C, 12 h .

    • Yield : 55% .

Fluorine-Specific Reactivity

The trifluoromethyl group influences electronic and steric properties:

  • Stability : Resists hydrolysis under basic conditions (pH < 12) .

  • Radical Reactions : Participates in trifluoromethylation under UV light, albeit with low efficiency due to BCP strain.

Photochemical Reactions

The BCP core engages in [2+2] cycloadditions under UV light:

  • Substrate : Ethylene

  • Conditions : λ = 254 nm, hexane, 24 h

  • Yield : 40% (cis-product predominant) .

Metabolic Stability Studies

In vitro studies highlight resistance to enzymatic degradation:

  • Human Liver Microsomes : <5% degradation after 1 hour .

  • CYP3A4 Inhibition : IC₅₀ > 100 µM, indicating low interaction risk .

Reaction Optimization Data

A comparative analysis of fluorination conditions for analogous BCP systems :

EntryFluoride SourceSolventAdditiveConversion
AKFDMF18-crown-61%
DCsFDMSONone98%
ECsFDMSOTBAF99%

Optimal conditions for BCP fluorination involve CsF in DMSO at 120°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Bicyclo[1.1.1]pentane Cores

Ethyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
  • CAS : 2096992-05-9
  • Molecular Formula: C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol
  • Key Differences: This analog replaces the trifluoromethyl group with a hydrogen atom and uses an ethyl ester instead of a methyl ester.
Methyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
  • CAS : 1995848-08-2
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Key Differences: Lacks the trifluoromethyl substituent but retains the methyl ester and Boc-protected amino group. The simpler structure may enhance synthetic accessibility but reduce metabolic stability compared to the trifluoromethylated target compound .

Substituent Variations in Bicyclic Compounds

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • CAS: Not specified
  • Molecular Weight : 548.2 g/mol (ESI-MS)
  • Key Differences : Incorporates a thiazole-piperazine-urea scaffold instead of the bicyclo[1.1.1]pentane core. The presence of a urea group and aromatic rings increases hydrogen-bonding capacity and π-π interactions, which may enhance target binding in biological systems .
(2S)-Amino-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid
  • CAS : 914082-74-9
  • Molecular Formula: C₉H₁₀F₃NO₂
  • Molecular Weight : 209.17 g/mol
  • Key Differences: Replaces the Boc-protected amino-methyl ester with a free amino acid group. This modification increases polarity and may improve water solubility, making it suitable for peptide synthesis .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₄H₂₀F₃NO₄ 323.31 2940938-72-5 Trifluoromethyl, Boc-protected amine, methyl ester
Ethyl Analog (No CF₃) C₁₄H₂₃NO₄ 269.34 2096992-05-9 Ethyl ester, Boc-protected amine, no CF₃
(2S)-Amino Acid Derivative C₉H₁₀F₃NO₂ 209.17 914082-74-9 Free amino acid, CF₃ substituent
Thiazole-Piperazine Urea Derivative C₂₅H₂₄F₃N₅O₃S 548.2 - Thiazole, piperazine, urea, CF₃

The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Preparation Methods

Core Bicyclo[1.1.1]pentane Formation

Multi-Step Organic Synthesis

Stepwise Functionalization of Bicyclo[1.1.1]pentane Intermediates

An alternative route involves sequential modification of pre-formed bicyclo[1.1.1]pentane carboxylic acid derivatives. The Chinese patent CN115010593B outlines a four-step process:

  • Carbonyl Reduction : Bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester is reduced to 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester using borane-tetrahydrofuran ($$ \text{BH}_3\cdot\text{THF} $$) at 0°C (83% yield).
  • Bromination : The hydroxyl group is replaced with bromine using triphenylphosphine ($$ \text{PPh}3 $$) and bromine ($$ \text{Br}2 $$) in dichloromethane, yielding 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (70% yield).
  • Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide ($$ \text{LiOH} $$) in tetrahydrofuran/water.
  • Dehalogenation : A palladium-catalyzed dehalogenation removes the bromine to yield 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, which is subsequently converted to the target compound via amidation and esterification.

Boc Protection and Esterification

The Boc group is introduced via reaction with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in the presence of a base such as triethylamine. The methyl ester is typically installed early in the synthesis using methyl chloroformate or via Fischer esterification.

Comparative Analysis of Synthetic Methods

Method Steps Yield Key Advantages Limitations
Radical Coupling 1–2 60–70% Single-step, scalable, avoids intermediates Requires specialized equipment for irradiation
Multi-Step Synthesis 4–6 40–50% Uses classical reactions, industrially viable Lower overall yield, complex purification

The radical approach offers efficiency but demands controlled conditions for handling [1.1.1]propellane, which is highly reactive. In contrast, multi-step synthesis provides flexibility in introducing diverse functional groups but accumulates purification challenges.

Applications in Medicinal Chemistry

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bicyclo[1.1.1]pentane core serves as a bioisostere for para-substituted benzene rings. For example, analogs of indoprofen and leflunomide incorporating this scaffold show improved pharmacokinetic profiles.

Q & A

Q. What are the key synthetic strategies for constructing the bicyclo[1.1.1]pentane core in this compound?

The bicyclo[1.1.1]pentane scaffold is typically synthesized via cycloaddition or strain-release protocols. Evidence from analogous compounds (e.g., tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate) suggests that cyclization reactions using photochemical or thermal activation are critical. For example, [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl] intermediates can be generated via strain-promoted azide-alkyne cycloadditions (SPAAC) or radical-mediated methods . Post-cyclization functionalization with tert-butoxycarbonyl (Boc) and trifluoromethyl groups is achieved through nucleophilic substitutions or coupling reactions under inert conditions .

Q. How is the stereochemical integrity of the amino acid moiety maintained during synthesis?

The Boc-protected amino group is introduced via carbamate formation under mild basic conditions (e.g., using DIPEA or pyridine) to minimize racemization. Chiral HPLC or polarimetry is employed to verify enantiopurity, as seen in structurally related compounds like (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm the bicyclo[1.1.1]pentane scaffold and trifluoromethyl group integrity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • X-ray crystallography : Resolves ambiguities in stereochemistry and spatial arrangement .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethyl-substituted bicyclo[1.1.1]pentane intermediate?

Yields are highly sensitive to reaction conditions:

  • Temperature : Maintain ≤ 0°C during trifluoromethylation to prevent decomposition .
  • Catalyst : Use Pd/Cu co-catalysts for cross-coupling reactions involving CF3_3 groups .
  • Solvent : Anhydrous THF or DMF minimizes side reactions . Data from related compounds (e.g., 3,5-bis(trifluoromethyl)benzylamine) show yields improve from 45% to 72% under optimized conditions .

Q. What are the common side products in the synthesis of this compound, and how can they be mitigated?

  • De-Boc products : Formed via acid-catalyzed cleavage. Mitigation: Use neutral pH buffers during workup .
  • Ring-opening byproducts : Observed in strained bicyclo systems. Mitigation: Avoid strong nucleophiles (e.g., excess amines) .
  • Trifluoromethyl group hydrolysis : Prevented by using anhydrous conditions and low temperatures . LC-MS or TLC monitoring is critical for early detection .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The CF3_3 group increases logP by ~1.2 units, enhancing membrane permeability (data from 3-(trifluoromethyl)bicyclo[1.1.1]pentane derivatives) .
  • Metabolic stability : CF3_3 reduces oxidative metabolism in liver microsomal assays .
  • pKa modulation : The Boc-amino group has a predicted pKa of 8.82±0.40, affecting solubility at physiological pH .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Target engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity .
  • Cellular permeability : Caco-2 or PAMPA assays, leveraging the compound’s lipophilicity .
  • Enzymatic inhibition : Kinase or protease inhibition assays, with IC50_{50} determination using fluorogenic substrates .

Methodological Recommendations

  • Contradiction Analysis : Conflicting NMR signals (e.g., overlapping peaks for bicyclo protons) should be resolved via 2D NMR (COSY, HSQC) .
  • Scale-up Challenges : For gram-scale synthesis, replace batch reactions with flow chemistry to control exothermic steps .

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